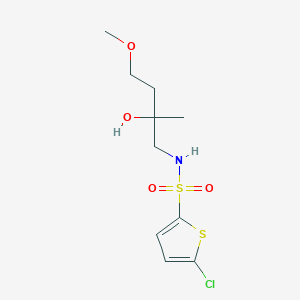

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H16ClNO4S2 and a molecular weight of 313.81. It has been studied as a potential therapeutic agent for human Multiple Sclerosis (MS) due to its inhibitory effects on the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome .

Scientific Research Applications

- Glyburide Synthesis : This compound serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Glyburide helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells .

- Chalcone Synthesis : 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide can be used to prepare chalcones. Chalcones are versatile compounds with applications in drug discovery, as they exhibit diverse biological activities. Researchers often modify chalcone derivatives to create novel molecules for various purposes .

- Pyrazoline Derivatives : By utilizing chalcones derived from this compound, scientists can synthesize pyrazoline derivatives. These derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore their potential as drug candidates .

- Thiophene-Based Materials : The presence of a thiophene moiety in this compound makes it interesting for materials science. Thiophenes are commonly used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). Researchers investigate their electrical conductivity, stability, and optoelectronic properties .

- Enzyme Inhibitors : Researchers may explore the inhibitory effects of this compound on specific enzymes. Investigating its interaction with enzymes involved in disease pathways (e.g., kinases, proteases) could lead to the development of enzyme inhibitors for therapeutic purposes .

- Target Identification : Scientists can use this compound as a chemical probe to identify its biological targets. By studying its interactions with proteins or nucleic acids, researchers gain insights into cellular processes and potential drug targets .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chalcone Derivatives

Pharmaceutical Research

Materials Science and Organic Electronics

Biological Studies and Enzyme Inhibition

Chemical Biology and Target Identification

Mechanism of Action

This compound has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the immune response. It dose-dependently inhibited LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC 50 of 8.45 ± 1.56 μM . This inhibition was also confirmed using mouse bone-marrow-derived macrophages and LPS-challenged mice in vivo .

Future Directions

The compound has shown promising results in the treatment of Multiple Sclerosis (MS), a neurological disorder. It delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, in both prophylactic and therapeutic settings . This strongly encourages further development of this lead compound as a potential therapeutic agent for human MS .

properties

IUPAC Name |

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNOLGIUVCLIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)

![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)

![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)